5-chloro-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Synthesis Analysis
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The structure of similar compounds is often assigned by HRMS, IR, 1 H and 13 C NMR experiments .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve analysis of 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .Scientific Research Applications
Synthesis and Biological Applications
Antiviral and Anticancer Properties
Studies have delved into the synthesis of related sulfonamide derivatives, showcasing their antiviral and anticancer activities. For instance, sulfonamides derived from thiophene sulfonamide demonstrated potential against various cancer cell lines and viruses. These findings indicate the compound's relevance in developing treatments against specific types of cancer and viral infections (Chen et al., 2010; Arsenyan et al., 2016).
Neuroprotective Effects
Research has also explored the neuroprotective effects of related compounds, with one study highlighting the synthesis of a derivative that enhances nerve growth factor-induced neurite outgrowth. This suggests potential applications in neurodegenerative disease treatment or management (Williams et al., 2010).
Antimicrobial and Antifungal Activities
Several studies have synthesized sulfonamide derivatives with significant antimicrobial and antifungal activities. These compounds have been evaluated against a range of bacterial and fungal strains, indicating their potential as bases for developing new antimicrobial and antifungal agents (Abbavaram et al., 2013; Sharma et al., 2014).
Chemical Synthesis and Characterization
Innovative Synthesis Techniques
The microwave-assisted synthesis technique has been applied to produce derivatives of the compound, highlighting a more efficient method for generating sulfonamide-based molecules. This approach may offer advantages in terms of speed and yield, essential for pharmaceutical development and research (Williams et al., 2010).
Structural and Functional Exploration
Research into sulfonamide derivatives also includes exploring their structural and functional properties through synthesis and characterization. These studies provide insight into the molecular configurations that influence biological activity and potential therapeutic applications (Branowska et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors, such as the dopamine d4 receptor .
Mode of Action
The specific changes would depend on the nature of the target and the type of interaction .
Biochemical Pathways
Based on its potential interaction with dopamine receptors, it may influence dopaminergic signaling pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential interaction with dopamine receptors, it may influence neuronal signaling and potentially have effects on behavior and cognition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2S2/c17-13-1-3-14(4-2-13)21-11-9-20(10-12-21)8-7-19-25(22,23)16-6-5-15(18)24-16/h1-6,19H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWYDCMYYKNSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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